Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate
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Overview
Description
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is a complex organophosphorus compound It is characterized by the presence of a phosphonochloridate group, a phenylethenyl moiety, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate typically involves the reaction of prop-2-yn-1-ol with 2-chloro-2-phenylethenylphosphonochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonochloridate group to phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and substituted phosphonochloridates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphonochloridate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues such as serine or cysteine.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-cyanoacrylate: Similar in structure but contains a cyano group instead of a phosphonochloridate group.
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Contains a bromo group and a methyl group, differing in both functional groups and reactivity.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A lysine derivative with a prop-2-yn-1-yloxycarbonyl group.
Uniqueness
Prop-2-yn-1-yl (2-chloro-2-phenylethenyl)phosphonochloridate is unique due to its combination of a phosphonochloridate group and a phenylethenyl moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
845754-39-4 |
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Molecular Formula |
C11H9Cl2O2P |
Molecular Weight |
275.06 g/mol |
IUPAC Name |
[1-chloro-2-[chloro(prop-2-ynoxy)phosphoryl]ethenyl]benzene |
InChI |
InChI=1S/C11H9Cl2O2P/c1-2-8-15-16(13,14)9-11(12)10-6-4-3-5-7-10/h1,3-7,9H,8H2 |
InChI Key |
BLHGVHCTFMAZAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(=O)(C=C(C1=CC=CC=C1)Cl)Cl |
Origin of Product |
United States |
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